molecular formula C12H15NO B13607397 2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine

2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine

Cat. No.: B13607397
M. Wt: 189.25 g/mol
InChI Key: BGJGENLPQGNUJX-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a heterocyclic compound that features a benzofuran ring fused with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing polycyclic benzofuran compounds, which are otherwise difficult to prepare.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can yield benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit topoisomerase I, sigma receptors, and farnesyl transferase . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: Known for its use in treating skin diseases such as psoriasis.

    Bergapten: Used in anti-inflammatory treatments.

Uniqueness

2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine stands out due to its unique combination of a benzofuran and pyrrolidine ring, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

InChI

InChI=1S/C12H15NO/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-4,8,11,13H,1-2,5-7H2

InChI Key

BGJGENLPQGNUJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OCC3

Origin of Product

United States

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